molecular formula C16H12Cl2N2O2S B11466570 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11466570
M. Wt: 367.2 g/mol
InChI Key: OIRYUXZFNOGPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and a sulfanyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using 2-methoxyphenylboronic acid and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding hydrazides.

    Substitution: The dichlorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETIC ACID: Similar in structure but lacks the oxadiazole ring.

    2-(2,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-5-METHYL-1,2,4-TRIAZOL-3-ONE: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE is unique due to the presence of both dichlorophenyl and methoxyphenyl groups attached to the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl2N2O2S

Molecular Weight

367.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H12Cl2N2O2S/c1-21-14-5-3-2-4-12(14)15-19-20-16(22-15)23-9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3

InChI Key

OIRYUXZFNOGPNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.